molecular formula C6H5I B1590370 Iodobenzene-d5 CAS No. 7379-67-1

Iodobenzene-d5

Cat. No. B1590370
CAS RN: 7379-67-1
M. Wt: 209.04 g/mol
InChI Key: SNHMUERNLJLMHN-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodobenzene-d5 (IBd5) is an isotopically labeled chemical compound with the molecular formula C6H5I-d5. It is a colorless, volatile liquid with a sweet, pungent odor. IBd5 is a derivative of iodobenzene, a highly reactive aromatic compound that is widely used in organic synthesis. IBd5 is also used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Spectroscopy and Photodissociation Studies

  • Vibrational Analysis : Studies have been conducted using resonance-enhanced multiphoton ionization (REMPI) spectroscopy to understand the vibrational modes of iodobenzene in different states (Andrejeva et al., 2015).
  • Photodissociation Mechanism : Research using velocity imaging and REMPI has been carried out to analyze the photodissociation of iodobenzene, providing insights into molecular dynamics under certain conditions (Zhang et al., 2008).

Chemical Synthesis and Catalysis

  • Oxidative Cyclization Reactions : Iodobenzene has been shown to catalyze cyclization reactions under oxidative conditions, contributing to the creation of complex organic structures with high diastereoselectivity (Rodríguez & Moran, 2011).
  • Synthesis of Bicyclic p-Diiodobenzenes : A method involving silver-catalyzed Csp-H iodination and ruthenium-catalyzed cycloaddition has been developed for synthesizing highly substituted iodobenzenes (Yamamoto et al., 2006).

Surface Science and Material Studies

  • Surface Chemistry on Pt(111) : The thermal chemistry of iodobenzene on Pt(111) surfaces has been investigated, revealing insights into molecular interactions on metal surfaces (Cabibil et al., 2000).
  • Adsorption Structures : Studies using low-temperature scanning tunnelling microscopy have revealed multiple coexisting structures of iodobenzene on surfaces like Cu(1 1 1), contributing to the understanding of molecular adsorption phenomena (Morgenstern et al., 2003).

Environmental and Pharmaceutical Research

  • Halogen Bonding in Drug Design : Research on iodobenzene derivatives has highlighted their potential in activating halogen bonding, which could be significant in rational drug design (Sumii et al., 2019).
  • Defect Control in Perovskite Solar Cells : Iodobenzene diacetate has been used as an interfacial modifier in perovskite solar cells, demonstrating a strategy for enhancing photovoltaic performance (Zhang et al., 2020).

Mechanism of Action

Target of Action

Iodobenzene-d5 is a deuterium-labeled variant of iodobenzene Iodobenzene, the non-deuterated variant, has been shown to interact with endoglucanase f in clostridium cellulolyticum .

Mode of Action

It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of this compound with its targets compared to iodobenzene.

Biochemical Pathways

Iodobenzene and its derivatives are known to be useful as synthetic intermediates in organic chemistry . They are often involved in various chemical reactions, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The deuterium substitution is known to potentially affect the pharmacokinetic profile of a drug . This could influence the bioavailability of this compound.

Result of Action

As a deuterium-labeled compound, it’s often used as a tracer in the drug development process .

Action Environment

It’s known that iodobenzene is a volatile colorless liquid, and aged samples may appear yellowish . This suggests that factors such as temperature and age could potentially influence the properties and actions of this compound.

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHMUERNLJLMHN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477744
Record name Iodobenzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7379-67-1
Record name Iodobenzene-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodobenzene-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodobenzene-d5
Reactant of Route 2
Iodobenzene-d5
Reactant of Route 3
Iodobenzene-d5
Reactant of Route 4
Iodobenzene-d5
Reactant of Route 5
Iodobenzene-d5
Reactant of Route 6
Iodobenzene-d5

Q & A

Q1: What is the significance of deuterated compounds like Iodobenzene-d5 in scientific research?

A1: Deuterated compounds, like this compound, are important tools in various scientific disciplines. The substitution of hydrogen (H) with deuterium (D) introduces subtle changes in the compound's properties while maintaining its overall chemical behavior. These differences can be exploited in several ways:

    Q2: Can you describe the synthesis of this compound as outlined in the abstract?

    A2: The abstract describes a method for preparing this compound starting from commercially available Benzene-d6. [] The process involves a monoiodination reaction where Benzene-d6 is treated with a mixture of iodic acid, iodine, deuterated acetic acid (acetic acid-d4), deuterium oxide, and deuterated sulfuric acid (sulfuric acid-d2). This reaction yields this compound in a good yield, ranging from 60% to 80%.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.